Cas no 2138365-03-2 (5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole)

5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole 化学的及び物理的性質
名前と識別子
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- 2138365-03-2
- 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole
- EN300-784437
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- インチ: 1S/C12H15F2N3/c13-12(14)4-1-10-9(7-12)11(17-16-10)8-2-5-15-6-3-8/h2,15H,1,3-7H2,(H,16,17)
- InChIKey: ARHKQXUJVCNOFQ-UHFFFAOYSA-N
- SMILES: FC1(CCC2=C(C(C3=CCNCC3)=NN2)C1)F
計算された属性
- 精确分子量: 239.12340382g/mol
- 同位素质量: 239.12340382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- XLogP3: 1.4
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784437-10.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 10.0g |
$4914.0 | 2024-05-22 | |
Enamine | EN300-784437-0.05g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.05g |
$959.0 | 2024-05-22 | |
Enamine | EN300-784437-0.1g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.1g |
$1005.0 | 2024-05-22 | |
Enamine | EN300-784437-1.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 1.0g |
$1142.0 | 2024-05-22 | |
Enamine | EN300-784437-0.5g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.5g |
$1097.0 | 2024-05-22 | |
Enamine | EN300-784437-5.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 5.0g |
$3313.0 | 2024-05-22 | |
Enamine | EN300-784437-0.25g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.25g |
$1051.0 | 2024-05-22 | |
Enamine | EN300-784437-2.5g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 2.5g |
$2240.0 | 2024-05-22 |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazoleに関する追加情報
Comprehensive Analysis of 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole (CAS No. 2138365-03-2)
The compound 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole (CAS No. 2138365-03-2) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a difluoro-substituted indazole core with a tetrahydropyridine moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that has revolutionized cancer treatment in recent years.
In the context of current pharmaceutical trends, the search for novel small-molecule inhibitors targeting specific pathways has become a hot topic. The 5,5-difluoro substitution pattern in this compound is noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity—key considerations in modern drug design. The tetrahydropyridine ring, a common pharmacophore in CNS-active drugs, suggests potential applications in neurological disorders, another area of intense research focus.
The structural complexity of 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole presents interesting synthetic challenges that have become a subject of discussion in organic chemistry forums. Recent advances in C-H activation and fluorination methodologies have made the preparation of such compounds more accessible, addressing a common search query among synthetic chemists. The presence of both sp3-rich character and hydrogen bond acceptors makes this molecule particularly interesting in the context of contemporary drug design principles that emphasize three-dimensionality.
From a pharmacological perspective, the indazole scaffold is recognized for its diverse biological activities, frequently appearing in searches related to GPCR modulators and enzyme inhibitors. The specific substitution pattern in this compound suggests potential for selective target engagement, a crucial factor in developing drugs with reduced side effects. This aligns with current industry focus on precision medicine approaches, where molecules with well-defined target profiles are highly valued.
The physicochemical properties of CAS No. 2138365-03-2 warrant special consideration. With the growing importance of ligand efficiency metrics in drug discovery, researchers are examining how the difluoro substitution affects parameters like logP and polar surface area. These characteristics influence crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making them frequent search terms among medicinal chemists optimizing lead compounds.
In the broader context of pharmaceutical development, the 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole structure represents an excellent example of modern fragment-based drug design principles. The molecule's balanced combination of hydrophobic and polar elements makes it particularly interesting for structure-activity relationship studies, a topic generating numerous scholarly publications and patent applications in recent years.
The scientific community has shown growing interest in the crystallographic characterization of such complex heterocycles, as evidenced by search trends. Understanding the solid-state properties of CAS No. 2138365-03-2 is crucial for formulation development, particularly in addressing challenges related to polymorphism and solubility—key concerns in pharmaceutical manufacturing.
Emerging analytical techniques for characterizing fluorinated compounds like this one have become a subject of numerous scientific queries. Advanced methods such as 19F NMR spectroscopy and cryo-EM are proving invaluable in studying the behavior of such molecules in biological systems, providing insights that were previously inaccessible to researchers.
From a regulatory perspective, the environmental fate of fluorinated pharmaceuticals has become an important consideration, reflected in recent search trends. The 5,5-difluoro moiety in this compound raises questions about its biodegradability and potential bioaccumulation, topics that are increasingly important in the era of green chemistry and sustainable drug development.
The patent landscape surrounding indazole derivatives and tetrahydropyridine-containing compounds continues to expand rapidly. Legal professionals and IP specialists frequently search for information on the novelty of such structures, making CAS No. 2138365-03-2 an interesting case study in pharmaceutical intellectual property strategy.
In conclusion, 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole represents a fascinating example of modern medicinal chemistry at the intersection of several important research trends. Its structural features address multiple current challenges in drug discovery, from target selectivity to physicochemical optimization, making it a compound of significant interest to both academic and industrial researchers.
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